

# A Technical Guide to TAPSO Biological Buffer: Structure, Properties, and Applications

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Compound of Interest		
	N-(Tris(hydroxymethyl)methyl)-3-	
Compound Name:	amino-2-hydroxypropanesulfonic	
	acid	
Cat. No.:	B1223088	Get Quote

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

In the landscape of biological research and pharmaceutical development, maintaining precise and stable pH conditions is paramount for the success of a vast array of experimental and analytical procedures. Biological buffers are indispensable reagents that resist changes in pH, thereby ensuring the integrity and functionality of sensitive biological molecules and systems. Among the zwitterionic buffers first introduced by Good and his colleagues, TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, has emerged as a valuable tool for a variety of applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of TAPSO, with a focus on providing researchers with the detailed information necessary for its effective use.

## **Chemical Structure and Physicochemical Properties**

TAPSO is a zwitterionic N-substituted aminosulfonic acid. Its structure features a sulfonic acid group, which confers a negative charge at physiological pH, and a tertiary amino group, which is protonated to carry a positive charge. This zwitterionic nature is a key characteristic of



Good's buffers, contributing to their high water solubility and minimal interaction with biological membranes.

#### Synonyms:

- 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid
- N-[Tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid[1]
- 2-Hydroxy-3-[tris(hydroxymethyl)methylamino]-1-propanesulfonic acid[2]

Chemical Structure Diagram:

Caption: Chemical structure of TAPSO.

## **Quantitative Physicochemical Data**

The following tables summarize the key quantitative properties of TAPSO, providing a basis for its selection and use in experimental design.

Table 1: General Physicochemical Properties of TAPSO

Property	Value	Reference(s)
IUPAC Name	3-[[1,3-dihydroxy-2- (hydroxymethyl)propan-2- yl]amino]-2-hydroxypropane-1- sulfonic acid	[1]
CAS Number	68399-81-5	[1]
Molecular Formula	C7H17NO7S	[1]
Molecular Weight	259.28 g/mol	[1]
pKa at 25°C	7.635	[1]
Useful Buffering Range	7.0 – 8.2	[1]
Appearance	White crystalline powder	



Table 2: Temperature Dependence of pKa for TAPSO

Temperature (°C)	рКа	
5	8.038	
10	7.952	
15	7.868	
20	7.787	
25	7.708	
30	7.631	
35	7.556	
37	7.532	
40	7.484	
45	7.414	
50	7.346	
55	7.280	
(Data derived from Roy, R. N., et al. (1984). J. Chem. Eng. Data, 29(3), 270-274.)		

Table 3: Solubility of TAPSO



Solvent	Solubility	Reference(s)
Water (warm)	0.333 g/mL (clear to slightly hazy)	
Water at 298.15 K	1.28 mol/kg	[3]
10% (w/w) Ethanol in Water at 298.15 K	0.95 mol/kg	[3]
20% (w/w) Ethanol in Water at 298.15 K	0.69 mol/kg	[3]
30% (w/w) Ethanol in Water at 298.15 K	0.48 mol/kg	[3]
40% (w/w) Ethanol in Water at 298.15 K	0.32 mol/kg	[3]
50% (w/w) Ethanol in Water at 298.15 K	0.20 mol/kg	[3]
60% (w/w) Ethanol in Water at 298.15 K	0.12 mol/kg	[3]
70% (w/w) Ethanol in Water at 298.15 K	0.07 mol/kg	[3]
80% (w/w) Ethanol in Water at 298.15 K	0.04 mol/kg	[3]
90% (w/w) Ethanol in Water at 298.15 K	0.02 mol/kg	[3]
100% Ethanol at 298.15 K	0.01 mol/kg	[3]
DMSO	50 mg/mL (with sonication)	[4]
Methanol	Data not readily available in the literature.	
Acetone	Data not readily available in the literature.	



## **Experimental Protocols**

## Protocol 1: Preparation of a 0.5 M TAPSO Buffer Stock Solution (pH 7.6 at 25°C)

This protocol describes the preparation of a 0.5 M stock solution of TAPSO buffer. This stock solution can be diluted to the desired final concentration for various applications.

#### Materials:

- TAPSO (MW: 259.28 g/mol)
- Sodium hydroxide (NaOH), 10 M solution
- Deionized, purified water (e.g., Milli-Q or equivalent)
- pH meter calibrated at 25°C
- · Magnetic stirrer and stir bar
- Volumetric flask (100 mL)
- Beaker (150 mL)
- Graduated cylinder
- Sterile filter (0.22 μm) and syringe (optional, for sterile applications)

#### Procedure:

- Weighing the TAPSO:
  - Calculate the mass of TAPSO required to make 100 mL of a 0.5 M solution:
    - Mass = 0.5 mol/L \* 0.1 L \* 259.28 g/mol = 12.964 g
  - Accurately weigh out 12.964 g of TAPSO powder and transfer it to a 150 mL beaker.
- Dissolving the TAPSO:



- Add approximately 80 mL of deionized water to the beaker containing the TAPSO powder.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Stir the solution until the TAPSO is completely dissolved. Gentle warming may be applied to aid dissolution, but the solution should be cooled to 25°C before pH adjustment.

#### Adjusting the pH:

- Place the calibrated pH electrode into the TAPSO solution.
- While continuously stirring, slowly add the 10 M NaOH solution dropwise to raise the pH.
- Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.60.
  Be cautious not to overshoot the target pH. If the pH goes too high, it is recommended to start over rather than trying to adjust with a strong acid, as this will increase the ionic strength of the buffer.

#### Final Volume Adjustment:

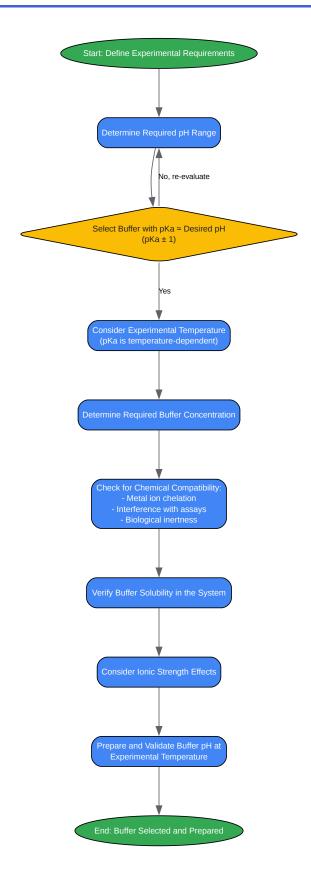
- Once the desired pH is reached, carefully transfer the buffer solution to a 100 mL volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.
- Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
- Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
- Sterilization and Storage (Optional):
  - For applications requiring sterile conditions, filter the buffer solution through a 0.22 μm sterile filter into a sterile container.
  - Store the buffer solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent microbial growth.



## Mandatory Visualizations Logical Workflow for Selecting a Biological Buffer

The selection of an appropriate biological buffer is a critical step in experimental design. The following diagram illustrates a logical workflow to guide researchers in this process.





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Caption: A logical workflow for the selection of a biological buffer.



### Conclusion

TAPSO is a versatile and reliable zwitterionic buffer with properties that make it suitable for a wide range of applications in biological and biochemical research. Its pKa of 7.635 at 25°C places it squarely in the physiological pH range, and its high water solubility and minimal interaction with biological systems are advantageous for many experimental setups. This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and a practical protocol for the preparation of TAPSO buffer. By understanding these key aspects, researchers can confidently and effectively utilize TAPSO to maintain stable pH conditions and achieve reproducible and accurate experimental outcomes.

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